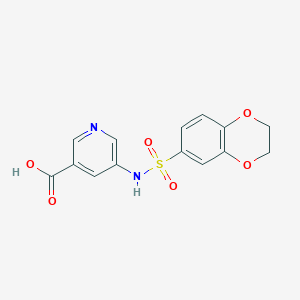
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CMBT) is a drug compound that has been studied for its potential applications in the scientific research field. CMBT is a small molecule that is structurally similar to other benzothiazole derivatives, such as thiabendazole and thiophanate. It is a lipophilic compound that is relatively stable in aqueous solution. CMBT has been studied for its potential to be used as an insecticide and an anti-fungal agent, as well as its potential to be used in the development of new drugs or in the treatment of various diseases.
作用机制
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is still not fully understood. It is believed to act by binding to a variety of molecules, including proteins, nucleic acids, and other small molecules. This binding is thought to alter the structure and function of these molecules, leading to changes in the activity of the target molecule. In addition, this compound has been shown to possess anti-fungal and insecticidal properties, which are believed to be due to its ability to disrupt the cell membrane of the target organism.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to possess anti-fungal and insecticidal properties, as well as potential to be used as a drug or in the treatment of various diseases. In addition, this compound has been shown to be able to bind to a variety of molecules, including proteins, nucleic acids, and other small molecules. This binding is thought to alter the structure and function of these molecules, leading to changes in the activity of the target molecule.
实验室实验的优点和局限性
The advantages of using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide in laboratory experiments include its stability in aqueous solution, its ability to bind to a variety of molecules, and its potential anti-fungal and insecticidal properties. The limitations of using this compound in laboratory experiments include its potential toxicity and its potential to cause adverse effects in humans and animals.
未来方向
Future research on N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide may focus on further elucidating its mechanism of action, exploring its potential applications in drug delivery, and investigating its potential toxicity and adverse effects. In addition, further research may explore its potential use as an insecticide or anti-fungal agent. Additionally, further research may investigate its potential use in the treatment of various diseases, such as cancer, diabetes, and HIV/AIDS. Finally, further research may explore its potential as a drug or in the development of new drugs.
合成方法
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can be synthesized in a variety of ways. The most commonly used method is the reaction of 6-chloro-4-methyl-1,3-benzothiazole (this compound) with 2,3-dimethoxybenzamide (DMB). This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at temperatures ranging from 50-90°C. The reaction produces this compound as the product, which is then isolated and purified.
科学研究应用
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has been studied for its potential applications in the scientific research field. It has been shown to possess anti-fungal and insecticidal properties, as well as potential to be used as a drug or in the treatment of various diseases. This compound has also been studied for its potential applications in the field of drug delivery. It has been shown to be able to bind to a variety of molecules, including proteins, nucleic acids, and other small molecules. This property has been explored for its potential in the development of targeted drug delivery systems.
属性
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-7-10(18)8-13-14(9)19-17(24-13)20-16(21)11-5-4-6-12(22-2)15(11)23-3/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBRLWCOLZXBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508745.png)
![3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)-3H,4H,5H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508747.png)
![4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B6508750.png)
![N-(4-butylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6508751.png)
![1-tert-butyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6508755.png)
![N-(4-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6508759.png)
![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6508763.png)


![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetonitrile](/img/structure/B6508804.png)
![2-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6508808.png)

![2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6508821.png)